Epelmycin D
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Overview
Description
Epelmycin D is a tetracycline antibiotic that is derived from the natural compound oxytetracycline. It was first discovered in the 1950s and has since been used in the treatment of various bacterial infections. This compound has been found to be effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool in the fight against infectious diseases.
Scientific Research Applications
Cellular Viability and Lineage Phenotype Analysis
Epelmycin D's application in cellular studies is notable. It is used in combination with viability markers like annexin V and 7‐aminoactomycin D (7AAD) for studying apoptosis and cell death through flow cytometry. This method is pivotal in understanding cellular responses in various lineages, aiding in biomedical research and therapeutic developments (Quinn et al., 2007).
Photodynamic Action in Cancer Research
This compound plays a significant role in the study of photodynamic action on cancer cells. Its ability to generate reactive oxygen species when photosensitized has been a crucial area of research. This understanding aids in the development of photodynamic therapy strategies for cancer treatment (Pan et al., 2001).
Drug Delivery and DNA Interaction
Significant strides have been made in the use of this compound analogs for drug delivery, especially in targeting DNA structures. Studies focus on its interaction with DNA, impacting the field of genomics and molecular medicine. This application is particularly relevant in the design of targeted cancer therapies (Sinha & Purkayastha, 2020).
Apoptosis Induction in Cancer Cells
Research on this compound derivatives like methylated actinomycin D shows their potential in inducing apoptosis in cancer cells. Understanding these mechanisms is vital in cancer biology and therapy, offering insights into novel treatment avenues (Chen et al., 2013).
Chiral Analysis in Organic Chemistry
This compound is also utilized in the field of organic chemistry, specifically in chiral analysis of carboxylic acids. Its use as a chiral solvating agent in NMR spectroscopy demonstrates its versatility beyond biomedical applications (Bai et al., 2019).
Promoter G-quadruplex Binding in Gene Regulation
The binding of this compound to oncogenic promoter G-quadruplex DNA reveals a novel mechanism in gene regulation. This research is crucial for understanding gene expression control in cancer and developing strategies for gene-targeted therapies (Kang & Park, 2009).
Heat Shock Protein Interaction in Cancer Resistance
Studies have shown that this compound interacts with heat shock proteins like HSP27, influencing cancer cell resistance to therapy. This interaction is key in cancer research, offering insights into overcoming resistance mechanisms in tumors (Ma et al., 2013).
properties
CAS RN |
107807-22-7 |
---|---|
Molecular Formula |
C30H35NO11 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C30H35NO11/c1-6-30(39)11-16(42-17-10-14(31(3)4)24(33)12(2)41-17)19-20(23(30)29(38)40-5)28(37)21-22(27(19)36)26(35)18-13(25(21)34)8-7-9-15(18)32/h7-9,12,14,16-17,23-24,32-33,36-37,39H,6,10-11H2,1-5H3 |
InChI Key |
CVACSAHKWDLUII-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
synonyms |
epelmycin D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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